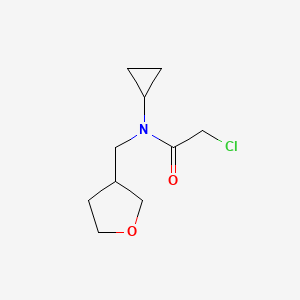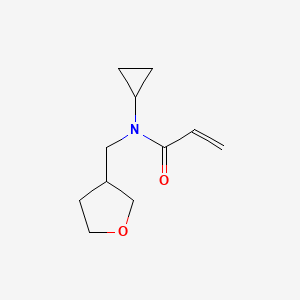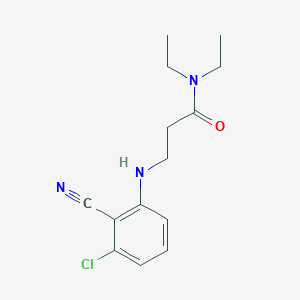![molecular formula C8H12ClF3N2O2 B7575850 2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CF3-amide and is synthesized using specific methods. The purpose of
Wirkmechanismus
The mechanism of action of CF3-amide is complex and varies depending on its specific application. In medicinal chemistry, this compound acts as an inhibitor by binding to specific enzymes or receptors and preventing their activity. In biological imaging, CF3-amide acts as a fluorescent probe by emitting light when it interacts with specific molecules in the biological system. In metal-catalyzed reactions, this compound acts as a ligand by coordinating with metal ions and facilitating the reaction.
Biochemical and Physiological Effects:
CF3-amide has been shown to have various biochemical and physiological effects, depending on its specific application. In medicinal chemistry, this compound has been shown to inhibit the activity of specific enzymes and receptors, leading to a decrease in disease symptoms. In biological imaging, CF3-amide has been shown to emit fluorescent light, allowing for the visualization of specific molecules in biological systems. In metal-catalyzed reactions, this compound has been shown to facilitate the reaction by coordinating with metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
CF3-amide has several advantages and limitations for lab experiments. One advantage is its potential use as a fluorescent probe in biological imaging, which allows for the visualization of specific molecules in biological systems. Another advantage is its potential use as a ligand in metal-catalyzed reactions, which can facilitate the reaction. One limitation of CF3-amide is its low overall yield, which can make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
There are several future directions for CF3-amide research. One direction is to investigate its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential use as a fluorescent probe in biological imaging for the detection of specific molecules in biological systems. Additionally, further research is needed to optimize the synthesis method of CF3-amide to increase its overall yield and make it more accessible for experiments.
In conclusion, CF3-amide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This paper has provided an informative and engaging piece of work that discussed the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CF3-amide. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of CF3-amide involves a series of chemical reactions that are carried out under specific conditions. The first step involves the reaction of 2-chloro-N-methylpropanamide with 2,2,2-trifluoroethylamine to form N-methyl-N-[2-(2,2,2-trifluoroethylamino)ethyl]propanamide. This intermediate is then reacted with phosgene to produce 2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
CF3-amide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential inhibitor of specific enzymes and receptors that are involved in various diseases, including cancer, inflammation, and neurodegenerative disorders. CF3-amide has also been studied for its potential use as a fluorescent probe in biological imaging and as a ligand in metal-catalyzed reactions.
Eigenschaften
IUPAC Name |
2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF3N2O2/c1-5(9)7(16)14(2)3-6(15)13-4-8(10,11)12/h5H,3-4H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRVJCAQJUEXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC(=O)NCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)



![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)



![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)